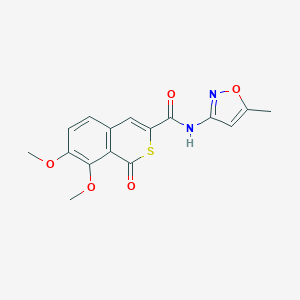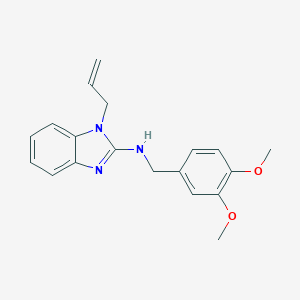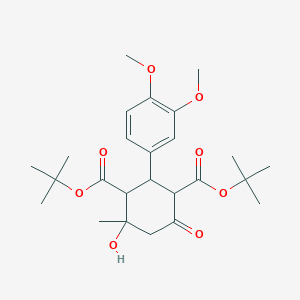![molecular formula C19H22N2O3 B367013 {1-[4-(2-Methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-87-1](/img/structure/B367013.png)
{1-[4-(2-Methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol” is a chemical compound with the molecular formula C19H22N2O3 . It has an average mass of 326.390 Da and a monoisotopic mass of 326.163055 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Wirkmechanismus
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various biological targets due to their versatile nature .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, often leading to changes in the biological activity of the target .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, often leading to changes in the biological activity of the pathway .
Pharmacokinetics
Benzimidazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Benzimidazole derivatives are known to have various molecular and cellular effects, often leading to changes in the biological activity of the cell .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is that it has been shown to be effective in a variety of lab experiments. It has been used in cell culture studies, animal models, and clinical trials. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret some of the results obtained in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol. One area of interest is its potential use as a therapeutic agent. Further studies are needed to determine its efficacy in treating various diseases, and to identify any potential side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could provide insights into how it could be used as a tool for studying biological processes. Finally, there is a need for more studies to determine the optimal dosage and administration of this compound in various experimental settings.
Synthesemethoden
The synthesis of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol involves several steps. The starting materials are 2-methoxyphenol, 1,4-dibromobutane, and 1H-benzimidazole. The first step is the reaction of 2-methoxyphenol with 1,4-dibromobutane to form the intermediate 4-(2-methoxyphenoxy)butyl bromide. This intermediate is then reacted with 1H-benzimidazole to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
- {1-[4-(2-Methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol hat sich als vielversprechender Antitumorwirkstoff erwiesen. Forscher haben seine Fähigkeit untersucht, das Tumorwachstum zu hemmen, indem es die Zellteilung stört und die Apoptose (programmierter Zelltod) fördert. Weitere Studien sind erforderlich, um seinen Wirkmechanismus zu entschlüsseln und seine Wirksamkeit zu optimieren .
- Die Verbindung weist entzündungshemmende Eigenschaften auf, was sie zu einem potenziellen Kandidaten für die Behandlung von Entzündungskrankheiten macht. Sie kann Immunantworten modulieren und Entzündungen reduzieren, indem sie bestimmte Pfade angreift. Die Untersuchung ihrer Auswirkungen auf Zytokine, Prostaglandine und andere Mediatoren ist entscheidend für die therapeutische Entwicklung .
- This compound hat antimikrobielle Aktivität gegen Bakterien, Pilze und Parasiten gezeigt. Forscher haben sein Potenzial als Alternative zu bestehenden antimikrobiellen Wirkstoffen untersucht. Die Untersuchung seines Wirkmechanismus und die Bewertung seines Sicherheitsprofils sind laufende Interessensgebiete .
- Studien deuten darauf hin, dass die Verbindung Neuronen vor oxidativem Stress und neurodegenerativen Erkrankungen schützen kann. Ihre antioxidativen Eigenschaften könnten zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson genutzt werden. Weitere präklinische und klinische Untersuchungen sind erforderlich .
- Forscher haben die vasodilatierenden Wirkungen von this compound untersucht. Es kann den Blutfluss verbessern und Bluthochdruck senken. Das Verständnis seiner Auswirkungen auf die Gefäßfunktion und die Gesundheit des Endothels ist für die Entwicklung kardiovaskulärer Medikamente unerlässlich .
- Die photophysikalischen Eigenschaften der Verbindung machen sie für die PDT geeignet - eine aufkommende Krebsbehandlung. Wenn sie Licht bestimmter Wellenlängen ausgesetzt wird, erzeugt sie reaktive Sauerstoffspezies, die Tumorzellen selektiv schädigen. Forscher untersuchen ihr Potenzial in der gezielten Krebstherapie .
Antitumorpotential
Entzündungshemmende Aktivität
Antimikrobielle Anwendungen
Neuroprotektive Effekte
Kardiiovaskuläre Anwendungen
Photodynamische Therapie (PDT)
Eigenschaften
IUPAC Name |
[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-10-4-5-11-18(17)24-13-7-6-12-21-16-9-3-2-8-15(16)20-19(21)14-22/h2-5,8-11,22H,6-7,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYRNDJFUWHBAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-Dimethoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B366930.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B366939.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B366958.png)


![4-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367015.png)
![5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B367035.png)
![{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367038.png)
![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B367041.png)


![Di(tert-butyl) 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367053.png)

![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)